2-Chloro-4-ethoxy-pyrimidine
Overview
Description
2-Chloro-4-ethoxy-pyrimidine is a chemical compound used for research and development . It undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .
Synthesis Analysis
The synthesis of pyrimidines, including 2-Chloro-4-ethoxy-pyrimidine, has been extensively studied. For instance, 4,6-Dichloro-2-(methylthio)pyrimidine reacts with EtONa in EtOH, at ca. 20 °C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The exact molecular structure of 2-Chloro-4-ethoxy-pyrimidine would require more specific data or computational chemistry analysis.Chemical Reactions Analysis
2-Chloro-4-ethoxy-pyrimidine can participate in various chemical reactions. For example, it undergoes a palladium-catalyzed Hiyama cross-coupling reaction with organosilanes . It can also participate in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-ethoxy-pyrimidine are not explicitly mentioned in the retrieved papers. For detailed information, one would typically refer to material safety data sheets or similar resources .Scientific Research Applications
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Regioselective Synthesis of New Pyrimidine Derivatives
- Field : Organic Chemistry
- Application : The synthesis of new pyrimidine derivatives using organolithium reagents .
- Method : Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Results : The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .
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Anti-Inflammatory Activities of Pyrimidines
- Field : Pharmacology
- Application : Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Method : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
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Anti-HIV Activities of Pyrimidines
- Field : Pharmacology
- Application : Pyrimidines have been found to exhibit anti-HIV activities .
- Method : The exact method of application or experimental procedures would be specific to the study and are not detailed in the source .
- Results : The results or outcomes obtained would be specific to the study and are not detailed in the source .
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Anti-Malarial Activities of Pyrimidines
- Field : Pharmacology
- Application : Pyrimidines have been found to exhibit anti-malarial activities .
- Method : The exact method of application or experimental procedures would be specific to the study and are not detailed in the source .
- Results : The results or outcomes obtained would be specific to the study and are not detailed in the source .
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Anti-Tumour Activities of Pyrimidines
- Field : Oncology
- Application : Pyrimidines have been found to exhibit anti-tumour activities .
- Method : The exact method of application or experimental procedures would be specific to the study and are not detailed in the source .
- Results : The results or outcomes obtained would be specific to the study and are not detailed in the source .
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Synthesis of Fluazifop
- Field : Organic Chemistry
- Application : 2-chloro-5-(trifluoromethyl)pyrimidine, a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .
- Method : The exact method of application or experimental procedures would be specific to the study and are not detailed in the source .
- Results : The results or outcomes obtained would be specific to the study and are not detailed in the source .
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Modulation of Myeloid Leukemia
- Field : Oncology
- Application : Pyrimidine derivatives, including imatinib, Dasatinib and nilotinib, are well established treatments for leukemia .
- Method : The exact method of application or experimental procedures would be specific to the study and are not detailed in the source .
- Results : The results or outcomes obtained would be specific to the study and are not detailed in the source .
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Antimicrobial Activities
- Field : Pharmacology
- Application : Pyrimidines have been found to exhibit antimicrobial activities .
- Method : The exact method of application or experimental procedures would be specific to the study and are not detailed in the source .
- Results : The results or outcomes obtained would be specific to the study and are not detailed in the source .
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Antifungal Activities
- Field : Pharmacology
- Application : Pyrimidines have been found to exhibit antifungal activities .
- Method : The exact method of application or experimental procedures would be specific to the study and are not detailed in the source .
- Results : The results or outcomes obtained would be specific to the study and are not detailed in the source .
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Antiparasitic Activities
- Field : Pharmacology
- Application : Pyrimidines have been found to exhibit antiparasitic activities .
- Method : The exact method of application or experimental procedures would be specific to the study and are not detailed in the source .
- Results : The results or outcomes obtained would be specific to the study and are not detailed in the source .
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Diuretic Activities
- Field : Pharmacology
- Application : Pyrimidines have been found to exhibit diuretic activities .
- Method : The exact method of application or experimental procedures would be specific to the study and are not detailed in the source .
- Results : The results or outcomes obtained would be specific to the study and are not detailed in the source .
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Antitumor Activities
- Field : Oncology
- Application : Pyrimidines have been found to exhibit antitumor activities .
- Method : The exact method of application or experimental procedures would be specific to the study and are not detailed in the source .
- Results : The results or outcomes obtained would be specific to the study and are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-ethoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-10-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTBPZQWBZWDFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406132 | |
Record name | 2-chloro-4-ethoxy-pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-ethoxy-pyrimidine | |
CAS RN |
83774-09-8 | |
Record name | 2-chloro-4-ethoxy-pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-ethoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.